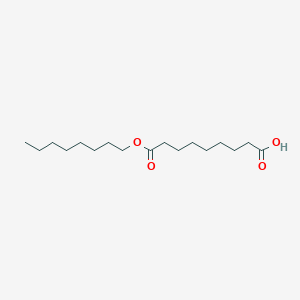

9-(Octyloxy)-9-oxononanoic acid

Description

9-(Octyloxy)-9-oxononanoic acid is a medium-chain fatty acid derivative featuring an octyloxy group esterified to the 9-oxo position of nonanoic acid. The octyloxy chain likely enhances lipophilicity compared to shorter or polar substituents, influencing solubility, metabolic stability, and membrane permeability .

Properties

IUPAC Name |

9-octoxy-9-oxononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-9-12-15-21-17(20)14-11-8-6-7-10-13-16(18)19/h2-15H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOIPWVTMVCQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lipoxygenase-Lyase Pathway

- Substrate : Linoleic acid (C₁₈:2) or oleic acid (C₁₈:1).

- Enzymes :

- 9S-Lipoxygenase (St-LOX1) : Inserts oxygen at C9, forming 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

- 9-Hydroperoxide Lyase (Cm-9/13HPL) : Cleaves 9S-HPODE to produce 9-oxononanoic acid and volatile aldehydes.

- Octyloxy functionalization : ω-transaminases or esterases catalyze the addition of octanol to the ketone intermediate.

Baeyer-Villiger Monooxygenase (BVMO) Systems

This method utilizes oleic acid-derived intermediates :

- Hydration : Oleic acid is converted to 10-hydroxystearic acid via oleate hydratase (OhyA).

- Esterification : BVMO and alcohol dehydrogenase (ADH) catalyze ester formation with octanol, yielding 9-(octyloxy)-9-oxononanoic acid.

- Engineered BVMO variants (e.g., GsBVMO C308L) improve esterification efficiency by 4-fold.

- Whole-cell biocatalysts achieve substrate conversions >54%.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Cascade |

|---|---|---|

| Yield | 60–70% | 54–73% |

| Reaction Time | 12–24 hours | 6–36 hours |

| Byproducts | Diacids, aldehydes | Green leaf volatiles |

| Environmental Impact | High (toxic reagents) | Low (aqueous, mild) |

| Scalability | Industrial | Lab-scale optimized |

Research Advancements and Challenges

Structural and Functional Insights

- Molecular formula : C₁₇H₃₂O₄ (verified via NMR and IR).

- Key interactions : Forms protein adducts (e.g., N-(4-oxononanoyl)lysine), altering lipid metabolism enzymes.

Chemical Reactions Analysis

Types of Reactions

9-(Octyloxy)-9-oxononanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various alkoxy derivatives can be formed depending on the substituent used.

Scientific Research Applications

9-(Octyloxy)-9-oxononanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(Octyloxy)-9-oxononanoic acid involves its interaction with molecular targets such as enzymes and receptors. The octyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Chain Length and Polarity

9-(Benzyloxy)-9-oxononanoic Acid (4c)

- Structure : Benzyloxy group at the 9-oxo position.

- Synthesis : Yielded 66% via nucleophilic substitution, as shown by ¹H NMR (δ 7.40–7.32 ppm for aromatic protons) .

10-(Benzyloxy)-10-oxononanoic Acid (4d)

- Key Difference : Oxo group at position 10 instead of 7.

9-Ethoxy-9-oxononanoic Acid

- Structure : Ethoxy group (shorter alkyl chain).

- Molecular Weight : 216.277 g/mol (vs. ~278.34 g/mol for benzyloxy analogue).

- Solubility : Higher polarity due to shorter chain, likely improving aqueous solubility but reducing lipid bilayer penetration .

9-(tert-Butoxy)-9-oxononanoic Acid

Functional Group Modifications

9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

- Structure : Dihydroxypropoxy substituent.

- The dihydroxy group enhances hydrophilicity, contrasting with the lipophilic octyloxy chain .

9-(Nonanoyloxy)-9-oxononanoic Acid (12)

- Synthesis: Produced via chemo-enzymatic oxidative cleavage of oleic acid, highlighting sustainable methods vs. traditional ozonolysis.

- Applications : Intermediate in azelaic acid production, emphasizing industrial relevance .

9-Oxononanoic Acid (Parent Compound)

- Toxicity: Orally administered 9-oxononanoic acid induces lipid peroxidation in rat liver and inactivates intestinal alkaline phosphatase (25% residual activity after 60 minutes) .

- Mechanism : The free oxo group likely mediates reactive oxygen species (ROS) generation.

Methyl Ester of 9-Oxononanoic Acid

9-(Octyloxy)-9-oxononanoic Acid (Inferred)

- Hypothesized Safety : The octyloxy group may reduce direct toxicity by sterically shielding the oxo group or altering absorption kinetics.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Trends |

|---|---|---|---|---|

| 9-Oxononanoic acid | C₉H₁₆O₃ | 172.224 | None (parent compound) | Moderate hydrophilicity |

| 9-(Benzyloxy)-9-oxononanoic acid | C₁₆H₂₂O₄ | 278.34 | Benzyloxy | Lipophilic |

| 9-Ethoxy-9-oxononanoic acid | C₁₁H₂₀O₄ | 216.277 | Ethoxy | Moderate polarity |

| 9-(tert-Butoxy)-9-oxononanoic acid | C₁₃H₂₄O₄ | 244.33 | tert-Butoxy | Low aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.